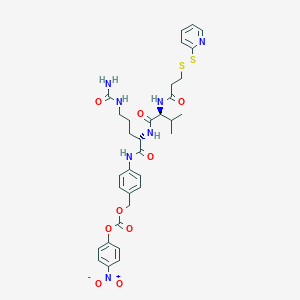
OPSS-Val-Cit-PAB-PNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OPSS-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues. The linker is cleavable, meaning it can be broken down under specific conditions, allowing the release of the attached drug within the target cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of OPSS-Val-Cit-PAB-PNP involves multiple steps, including the formation of peptide bonds and the attachment of functional groups that enable its cleavability. The general synthetic route includes:
Formation of the Val-Cit dipeptide: This step involves coupling valine and citrulline using standard peptide synthesis techniques.
Attachment of PAB (para-aminobenzyloxycarbonyl): This step involves the coupling of the dipeptide with PAB, which serves as a self-immolative spacer.
Incorporation of OPSS (ortho-pyridyl disulfide): This step involves the attachment of OPSS to the PAB-Val-Cit intermediate, enabling the formation of a cleavable disulfide bond.
Addition of PNP (para-nitrophenyl): This final step involves the attachment of PNP, which serves as a leaving group in the conjugation reaction with the antibody
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of automated peptide synthesizers: To streamline the synthesis of the Val-Cit dipeptide.
Purification techniques: Such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels
化学反応の分析
Types of Reactions
OPSS-Val-Cit-PAB-PNP undergoes several types of chemical reactions:
Cleavage reactions: The disulfide bond in OPSS can be cleaved under reducing conditions, releasing the cytotoxic agent.
Hydrolysis: The PNP group can be hydrolyzed under basic conditions, facilitating the conjugation with antibodies.
Substitution reactions: The PAB group can undergo nucleophilic substitution, enabling the attachment of various payloads
Common Reagents and Conditions
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.
Basic conditions: Such as sodium hydroxide (NaOH) for PNP hydrolysis.
Nucleophiles: Such as amines for PAB substitution
Major Products Formed
Cytotoxic agents: Released upon cleavage of the disulfide bond.
Conjugated antibodies: Formed upon hydrolysis and substitution reactions
科学的研究の応用
OPSS-Val-Cit-PAB-PNP has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Used in the production of biopharmaceuticals and diagnostic tools
作用機序
The mechanism of action of OPSS-Val-Cit-PAB-PNP involves:
Targeted delivery: The compound is conjugated to an antibody that specifically binds to cancer cell antigens.
Cleavage and release: Upon binding, the linker is cleaved by intracellular enzymes, releasing the cytotoxic agent within the cancer cells.
Molecular targets: The cytotoxic agent targets cellular components such as microtubules or DNA, leading to cell death
類似化合物との比較
Similar Compounds
Fmoc-Val-Cit-PAB-PNP: Another cleavable linker used in ADC synthesis, known for its superior plasma stability.
MC-Val-Cit-PAB-PNP: A bifunctional cathepsin cleavable linker used in ADC construction.
Uniqueness
OPSS-Val-Cit-PAB-PNP is unique due to its specific design that allows for efficient and targeted delivery of cytotoxic agents, minimizing off-target effects and enhancing therapeutic efficacy .
特性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-(pyridin-2-yldisulfanyl)propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O9S2/c1-21(2)29(39-27(41)16-19-50-51-28-7-3-4-17-35-28)31(43)38-26(6-5-18-36-32(34)44)30(42)37-23-10-8-22(9-11-23)20-48-33(45)49-25-14-12-24(13-15-25)40(46)47/h3-4,7-15,17,21,26,29H,5-6,16,18-20H2,1-2H3,(H,37,42)(H,38,43)(H,39,41)(H3,34,36,44)/t26-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQFQQZJUFCHCZ-WNJJXGMVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














